N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-methylphenylthiol in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions ranging from 20°C to 60°C . The reaction mixture is stirred until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvent, low to moderate temperature.
Substitution: Amines, thiols; conditionsorganic solvent, base (e.g., triethylamine), room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenylthiourea
- 4-chloro-3-(trifluoromethyl)phenylcarbamate
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide is unique due to the presence of both a chloro and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c1-10-2-5-12(6-3-10)23-9-15(22)21-11-4-7-14(17)13(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMPWOKDBZXPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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